REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=3)=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1>CO.[Pt]>[Br:1][C:2]1[C:10]2[C:9]([C:11]3[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=3)[NH2:17])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CNC=2N=CN=C(C21)C2=CC(=CC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
99 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under H2 balloon overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over Celite
|
Type
|
WASH
|
Details
|
the filtrate washed with DCM/MeOH
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was then concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC=2N=CN=C(C21)C=2C=C(N)C=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |